molecular formula C12H8ClF2NO B1329092 3-Chloro-4-(2,4-difluorophenoxy)aniline CAS No. 946662-64-2

3-Chloro-4-(2,4-difluorophenoxy)aniline

Cat. No.: B1329092
CAS No.: 946662-64-2
M. Wt: 255.65 g/mol
InChI Key: COEWNUMJGZJDEM-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,4-difluorophenoxy)aniline (CAS: 946662-64-2) is an aromatic amine derivative characterized by a chloro-substituted aniline core and a 2,4-difluorophenoxy substituent at the para position. Its molecular formula is C₁₂H₈ClF₂NO, with a molecular weight of 271.65 g/mol. The compound’s structure combines electron-withdrawing (chloro and fluoro) groups, which influence its electronic properties, solubility, and reactivity. It is primarily utilized in pharmaceutical research, particularly as a precursor in kinase inhibitor synthesis .

Properties

IUPAC Name

3-chloro-4-(2,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEWNUMJGZJDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,4-difluorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2,4-difluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,4-difluorophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .

Scientific Research Applications

3-Chloro-4-(2,4-difluorophenoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-Chloro-4-(2,4-difluorophenoxy)aniline, differing primarily in substituents on the phenoxy or aniline moieties. These variations significantly impact physicochemical properties, biological activity, and applications.

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6)

  • Structure: Features a 4-chlorophenoxy group instead of 2,4-difluorophenoxy.
  • Properties :
    • Solubility : Low water solubility (soluble in DMSO, slightly in Tween 80) .
    • Biological Activity : Demonstrated antiplasmodial activity with an ED₅₀ of 3.61 mg/kg in malaria models. Hybridization with sarcosine reduced potency (ED₅₀ = 6.49 mg/kg), likely due to solubility limitations .

3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline

  • Structure: Substituted with a trifluoromethyl group on the phenoxy ring.
  • Properties :
    • Electrochemical Profile : Enhanced lipophilicity due to the -CF₃ group, improving membrane permeability.
    • Biological Activity : Incorporated into TAK-285 derivatives, showing 96.75–99.33% inhibition of EGFR kinase, outperforming dichloro-substituted analogs .
  • Applications : Key intermediate in dual EGFR/HER2 inhibitors for cancer therapy .

3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS: 202197-26-0)

  • Structure: Contains a 3-fluorobenzyloxy group instead of phenoxy.
  • Properties: Molecular Weight: 251.68 g/mol, slightly lower than the target compound. Synthesis: Produced via condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by Fe/NH₄Cl reduction (82% yield) .
  • Applications : Intermediate in lapatinib synthesis, a tyrosine kinase inhibitor for breast cancer .

3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 893754-18-2)

  • Structure: Substituted with methyl groups at the 2- and 3-positions of the phenoxy ring.
  • Applications: Limited data available, but explored in medicinal chemistry for structure-activity relationship (SAR) studies .

Data Tables

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, F) enhance stability but reduce water solubility. Lipophilic groups (e.g., -CF₃) improve kinase binding but may limit bioavailability.
  • Biological Relevance : The 2,4-difluoro substitution in the target compound balances electronic effects and steric requirements, making it suitable for kinase inhibitor design.
  • Synthetic Challenges : Reductive amination and substitution reactions require precise conditions (e.g., NaBH₄/I₂ in MeOH) to avoid byproducts .

Biological Activity

3-Chloro-4-(2,4-difluorophenoxy)aniline is an organic compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClF2NO. It features a chloro group, two fluorine atoms on the phenoxy ring, and an aniline structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to:

  • Inhibit Cell Proliferation : It interacts with cellular pathways that regulate growth and apoptosis.
  • Modulate Enzyme Activity : The compound can bind to enzymes involved in critical metabolic pathways, potentially altering their function.
  • Stabilize Microtubules : Studies indicate that it may stabilize microtubules in a manner similar to other known anticancer agents, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been evaluated through various studies focusing on different cancer cell lines. Notable findings include:

  • Inhibition of Tumor Growth : In vitro assays have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells.
  • Mechanisms of Action : The compound induces apoptosis through the activation of caspases and alters the expression of proteins involved in cell survival pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-4-(2,4-difluorophenoxy)anilineBromine instead of chlorineModerate antimicrobial activity
3-Chloro-4-(2,4-dichlorophenoxy)anilineAdditional chlorine atomIncreased cytotoxicity in cancer cells
3-Fluoro-4-(2,4-difluorophenoxy)anilineFluorine atom substitutionEnhanced stability but reduced activity

This table illustrates how minor structural changes can significantly affect the biological activity of these compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anticancer Efficacy :
    • A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
  • Antimicrobial Activity Assessment :
    • Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

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